Differential RORγ Antagonism: Comparing Potency Against Two Distinct RORγ Assays
In a nuclear receptor transactivation assay, Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate inhibits RORγ with an IC50 of 390 nM [1]. In contrast, in a more physiologically relevant human PBMC assay measuring IL-17 production (a key effector cytokine of RORγ), the compound exhibits significantly higher potency with an IC50 of 16 nM [1]. This 24-fold difference in potency between assays highlights the compound's enhanced efficacy in a complex cellular environment, a crucial differentiator from other RORγ inhibitors that may show high potency only in simplified biochemical assays.
| Evidence Dimension | Inhibitory Activity (IC50) in RORγ Transactivation Assay |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | 16 nM (same compound in IL-17 human PBMC assay) |
| Quantified Difference | ~24-fold higher potency in the PBMC assay |
| Conditions | RORγ transactivation assay in a cell line vs. IL-17 production in human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
This data is critical for selecting a tool compound with confirmed functional activity in primary human immune cells, not just in an artificial reporter system.
- [1] BindingDB. (2019). BDBM302108: Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate. IC50=390 nM & 16 nM. Patent US9598415. View Source
